molecular formula C20H16N2O3S3 B11040606 (2E)-[(4-methylphenyl)sulfonyl][(5Z)-4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]ethanenitrile

(2E)-[(4-methylphenyl)sulfonyl][(5Z)-4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]ethanenitrile

Cat. No.: B11040606
M. Wt: 428.6 g/mol
InChI Key: MEMKOFHXHTYWJW-PROFYQSDSA-N
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Description

{3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes an allyl group, a thienyl group, and a sulfonyl methyl cyanide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of allylisothiocyanate with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The thienyl group can be reduced to form dihydrothienyl derivatives.

    Substitution: The sulfonyl methyl cyanide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, dihydrothienyl derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. The compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of {3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with {3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE.

    Thienyl Compounds: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethanol also contain the thienyl group.

Uniqueness

What sets {3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the allyl, thienyl, and sulfonyl methyl cyanide moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H16N2O3S3

Molecular Weight

428.6 g/mol

IUPAC Name

(2E)-2-(4-methylphenyl)sulfonyl-2-[(5Z)-4-oxo-3-prop-2-enyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetonitrile

InChI

InChI=1S/C20H16N2O3S3/c1-3-10-22-19(23)17(12-15-5-4-11-26-15)27-20(22)18(13-21)28(24,25)16-8-6-14(2)7-9-16/h3-9,11-12H,1,10H2,2H3/b17-12-,20-18+

InChI Key

MEMKOFHXHTYWJW-PROFYQSDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/2\N(C(=O)/C(=C/C3=CC=CS3)/S2)CC=C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C2N(C(=O)C(=CC3=CC=CS3)S2)CC=C)C#N

Origin of Product

United States

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